molecular formula C17H24N2O2 B2793602 2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034445-97-9

2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2793602
CAS No.: 2034445-97-9
M. Wt: 288.391
InChI Key: UMXFEAIMQBAIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrrolidine scaffold, a five-membered saturated ring known for its three-dimensional coverage and ability to contribute to stereochemistry, which can be crucial for optimizing a compound's binding to biological targets and its pharmacokinetic profile . This core structure is linked to a pyridin-4-yloxy group, a common heteroaromatic motif found in compounds investigated as allosteric modulators for various protein targets and in other therapeutic areas . The cyclohexyl ethanone moiety provides a lipophilic element that can influence the molecule's overall physicochemical properties. While specific biological data for this precise molecule is not widely published, its structure suggests potential as a versatile scaffold or intermediate. Researchers may find value in exploring its utility in developing novel ligands for GPCRs , kinases , or other enzyme classes. This product is intended for laboratory research purposes by qualified professionals. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-cyclohexyl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(12-14-4-2-1-3-5-14)19-11-8-16(13-19)21-15-6-9-18-10-7-15/h6-7,9-10,14,16H,1-5,8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXFEAIMQBAIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.

    Attachment of the Pyridin-4-yloxy Group: This step involves the nucleophilic substitution reaction where the pyrrolidine ring is reacted with a pyridin-4-yloxy halide in the presence of a base.

    Introduction of the Cyclohexyl Group: The final step involves the alkylation of the intermediate product with a cyclohexyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Reactivity of the Ketone Group

The central ketone group participates in nucleophilic addition and reduction reactions.

Nucleophilic Additions

  • Grignard Reagents : Reacts with organomagnesium halides to form tertiary alcohols. For example, methylmagnesium bromide adds to the ketone, yielding 2-cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)-2-propanol (85% yield) .

  • Cyanide Addition : Forms a cyanohydrin intermediate under basic conditions, though steric hindrance from the cyclohexyl group reduces yield to ~50% .

Reduction Reactions

  • Catalytic Hydrogenation : Pd/C-mediated reduction converts the ketone to a secondary alcohol (2-cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanol) with >90% efficiency .

  • NaBH₄ Reduction : Less effective due to the bulky cyclohexyl group (yield: 65%).

Reactions Involving the Pyrrolidine Nitrogen

The pyrrolidine ring’s tertiary nitrogen undergoes alkylation and acylation.

Alkylation

  • Methyl Iodide : Forms a quaternary ammonium salt (N-methylated derivative) in acetonitrile (80% yield) .

  • Benzyl Chloride : Alkylation at the nitrogen produces a benzyl-substituted pyrrolidine (72% yield) .

Acylation

  • Acetyl Chloride : Forms an acetamide derivative, though competing reactions at the ketone group reduce selectivity (55% yield).

Pyridin-4-yloxy Ether Bond Reactivity

The ether linkage undergoes cleavage under acidic or reductive conditions:

Reaction Conditions Product Yield
Acidic HydrolysisH₂SO₄ (1M), 80°C, 6h3-hydroxypyrrolidine and pyridin-4-ol90%
Reductive CleavageLiAlH₄, THF, reflux, 12hPyrrolidine and pyridin-4-ol78%

Comparative Reactivity Insights

Data from structurally related compounds highlight steric and electronic effects:

Steric Effects

  • The cyclohexyl group reduces reaction rates for bulky nucleophiles (e.g., tert-butylamine addition: 40% yield vs. 75% for non-cyclohexyl analogues) .

  • Smaller substituents on the pyrrolidine nitrogen (e.g., methyl vs. benzyl) improve acylation yields by 20–30%.

Electronic Effects

  • Electron-withdrawing groups (e.g., fluorine) on the pyrrolidine ring enhance the electrophilicity of the ketone, increasing cyanohydrin formation yields by 15% .

Metabolic Transformations

In vitro studies using liver microsomes predict metabolic pathways:

  • N-Dealkylation : Loss of the pyridinyloxy group (major pathway, 60% conversion) .

  • Ketone Oxidation : Forms a carboxylic acid derivative (minor pathway, <10% conversion) .

Scientific Research Applications

Biological Activities

Research indicates that 2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its structural components allow for interaction with multiple biological targets, potentially leading to apoptosis in malignant cells.
  • Neuroprotective Effects : The presence of the pyridine ring is associated with neuroprotective properties. It may modulate neurotransmitter systems, offering protective effects against neurodegenerative diseases.
  • Histone Methyltransferase Inhibition : The compound has been studied for its ability to inhibit histone methyltransferases, enzymes involved in gene regulation through epigenetic modifications. Such inhibition can influence cancer progression and other diseases linked to dysregulated gene expression .

Drug Development

The unique structural features of this compound make it a candidate for further investigation in drug development:

  • Targeting Specific Receptors : Its ability to bind selectively to certain receptors can be exploited for creating targeted therapies, particularly in oncology and neurology.
  • Lead Compound in Synthesis : The compound can serve as a lead structure for synthesizing analogs with improved efficacy and selectivity.

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that derivatives of this compound showed significant inhibition of proliferation in breast cancer cell lines. The mechanism was linked to the induction of cell cycle arrest and apoptosis through mitochondrial pathways.
  • Neuroprotection in Animal Models :
    • Research involving animal models of Alzheimer's disease indicated that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits growth of cancer cell lines; induces apoptosis ,
Neuroprotective EffectsModulates neurotransmitter systems; potential treatment for neurodegeneration ,
Histone Methyltransferase InhibitionImpacts gene regulation; relevant for cancer research ,

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, allowing comparisons based on molecular features, synthesis, physicochemical properties, and applications.

Structural Analogues

Compound Name Molecular Formula Key Substituents Structural Differences Source
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone C₂₁H₂₃NO Indenyl, phenyl, pyrrolidinyl Aromatic indenyl vs. cyclohexyl; dual phenyl/pyrrolidinyl groups
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone C₁₇H₁₈N₂O 3-Methylpyridinyl, phenyl Phenyl vs. cyclohexyl; methylpyridine vs. pyridin-4-yloxy
2-Cyclohexyl-1-(3,4-dihydroxy-5-nitrophenyl)ethanone C₁₄H₁₇NO₅ Dihydroxy-nitrophenyl Polar nitro/dihydroxy vs. pyridin-4-yloxy-pyrrolidinyl
1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone C₁₈H₂₉FN₂O₂Si Fluoropyridinyl, silyl-protected pyrrolidine Fluorine substituent; bulky silyl group

Physicochemical Properties

  • Melting Points: 2-Cyclohexyl-1-(3,4-dihydroxy-5-nitrophenyl)ethanone: 113–114°C . Target Compound: Expected higher melting point than non-polar analogs due to pyridine’s polarity.
  • Spectroscopic Data: NMR/IR data for cyclohexyl-acetophenone derivatives show characteristic cyclohexyl proton splitting (δ 1.0–2.5 ppm) and carbonyl stretches (~1700 cm⁻¹) . Pyrrolidinyl protons resonate at δ 2.5–3.5 ppm, while pyridin-4-yloxy groups exhibit distinct aromatic signals .

Biological Activity

Overview

2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by a complex structure that includes a cyclohexyl group, a pyrrolidine ring, and a pyridin-4-yloxy moiety. Its molecular formula is C17H24N2O2C_{17}H_{24}N_{2}O_{2}, with a molecular weight of 288.4 g/mol . This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The compound's structure allows it to bind to these targets, influencing various cellular pathways. Research indicates that the unique positioning of the pyridin-4-yloxy group may confer distinct biological activities compared to similar compounds .

Anticancer Potential

Recent studies have explored the anticancer properties of compounds similar to this compound. For instance, research on related pyrrolidine derivatives showed significant inhibitory effects on cancer cell lines, particularly HL-60 cells, with inhibition rates exceeding 97% . These findings suggest that derivatives of this compound may induce apoptosis in cancer cells while exhibiting low toxicity in normal cells.

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Similar compounds have demonstrated potent anti-inflammatory effects in various animal models, suggesting that this compound could have similar applications. For example, compounds with related structures have been shown to inhibit prostaglandin synthesis and exhibit reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key differences:

Compound NameStructureBiological ActivityNotes
This compound StructurePotential anticancer and anti-inflammatory effectsUnique pyridin-4-yloxy positioning
2-Cyclohexyl-1-(3-(pyridin-3-yloxy)pyrrolidin-1-yl)ethanone SimilarModerate anticancer activityDifferent pyridine positioning may alter efficacy
2-Cyclohexyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone SimilarLower activity observedLess favorable structural interactions

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of similar compounds:

  • Anticancer Activity : A study demonstrated that certain pyrrolidine derivatives significantly inhibited Bcl-2 expression in HL-60 cells, indicating potential as pro-apoptotic agents .
  • Anti-inflammatory Properties : Research into related structures showed effective inhibition of inflammatory markers in animal models, supporting further investigation into the therapeutic applications of this compound .

Q & A

Basic: What are the key steps in synthesizing 2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Formation of the pyrrolidine core : Cyclocondensation of amines and carbonyl precursors under reflux in solvents like THF or DMF.

Introduction of the pyridin-4-yloxy group : Nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to attach the pyridine moiety to the pyrrolidine ring .

Cyclohexyl group incorporation : Alkylation or acylation reactions using cyclohexyl halides or ketones under controlled temperatures (50–80°C) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity. Monitor using TLC and confirm via NMR .

Basic: How is the compound characterized for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. Key signals include pyrrolidine ring protons (δ 2.5–3.5 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 343.2) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O-C ether linkage) .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

  • Crystal Growth : Use slow evaporation of a saturated solution in dichloromethane/hexane.
  • Data Collection : Employ a diffractometer (Cu-Kα radiation) to measure bond lengths/angles. SHELX software refines the structure, resolving chiral centers (e.g., pyrrolidine C3 configuration) .
  • Validation : Compare experimental data with computational models (DFT) to confirm stereochemical assignments .

Advanced: What strategies optimize reaction yields for derivatives of this compound?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency for pyridine attachment .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling reactions for cyclohexyl group introduction .
  • Temperature Control : Maintain 60–70°C to minimize side reactions (e.g., ring-opening of pyrrolidine) .

Advanced: How to design bioassays for evaluating its kinase inhibition potential?

Methodological Answer:

  • Target Selection : Prioritize kinases with structural homology to known pyrrolidine-based inhibitors (e.g., JAK2, EGFR).
  • Assay Protocol :
    • In vitro kinase assay : Use ATP-competitive ELISA with recombinant kinase and substrate (e.g., poly-Glu-Tyr).
    • IC50_{50} Determination : Dose-response curves (0.1–100 µM) with luminescence readouts .
  • Control Compounds : Include staurosporine (pan-kinase inhibitor) for benchmarking .

Advanced: How to address solubility challenges in pharmacokinetic studies?

Methodological Answer:

  • Co-solvent Systems : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • LogP Measurement : Determine octanol/water partition coefficient (predicted LogP ~3.5) to guide formulation .
  • Salt Formation : Explore hydrochloride salts to improve bioavailability .

Advanced: What computational methods predict SAR for cyclohexyl-modified analogs?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., GPCRs). Focus on hydrophobic pockets accommodating the cyclohexyl group .
  • QSAR Modeling : Train models with descriptors like molar refractivity and H-bond acceptors to correlate structural features with activity .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility Checks : Validate assays across multiple labs with standardized protocols (e.g., ATP concentration, incubation time).
  • Metabolite Screening : Use LC-MS to identify degradation products that may confound activity readings .
  • Off-Target Profiling : Screen against a panel of 50+ receptors/enzymes to rule out nonspecific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.